molecular formula C10H19NO3 B12356435 Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate

Cat. No.: B12356435
M. Wt: 201.26 g/mol
InChI Key: FSKNFQWURWQYQF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. Its unique structure, which includes a cyclopropyl group and a methoxy group, makes it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the compound's synthesis, biological activity, and relevant case studies, drawing on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with ethyl esters and amines. The synthetic pathway often includes the following steps:

  • Formation of Cyclopropyl Derivative : Cyclopropyl malonates are reacted with appropriate amines.
  • Esterification : The resulting amine is then esterified with ethyl chloroacetate or similar reagents.
  • Purification : The crude product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

This compound exhibits several noteworthy biological activities:

1. Inhibition of Enzymatic Activity

Research indicates that this compound can act as an inhibitor for various enzymes, including β-secretase, which is crucial in the pathogenesis of Alzheimer's disease. Inhibitory assays have shown promising results, with specific IC50 values indicating effective inhibition at low concentrations.

CompoundEnzyme TargetIC50 (nM)
This compoundβ-secretase27
Inhibitor Aβ-secretase17
Inhibitor BCathepsin D>100

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicate that this compound has a selective cytotoxic effect, particularly against cancer cell lines. The compound demonstrated an average IC50 value of approximately 1 µM in neuroblastoma cells, suggesting a potential therapeutic application in oncology.

3. Metabolic Stability

Studies on metabolic pathways indicate that this compound undergoes significant phase I metabolism, primarily through oxidative pathways. This metabolic profile suggests that while the compound may have therapeutic benefits, its efficacy could be influenced by metabolic degradation.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Alzheimer's Disease Models : In animal models mimicking Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques, a hallmark of the disease.
  • Cancer Therapy : In vitro studies using human cancer cell lines showed that treatment with this compound led to significant apoptosis and reduced cell proliferation.
  • Neuroprotective Effects : Additional experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neuroprotection.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate

InChI

InChI=1S/C10H19NO3/c1-3-14-10(12)8(11)6-9(13-2)7-4-5-7/h7-9H,3-6,11H2,1-2H3

InChI Key

FSKNFQWURWQYQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C1CC1)OC)N

Origin of Product

United States

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